2,3-dihydro-1H-isoindol-5-amine dihydrochloride
Description
BenchChem offers high-quality 2,3-dihydro-1H-isoindol-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-isoindol-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-4-10-5-7(6)3-8;;/h1-3,10H,4-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRLGCJJBTTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
difference between 5-aminoisoindoline salt and free base
This guide details the critical technical distinctions between 5-aminoisoindoline dihydrochloride (the stable salt form) and 5-aminoisoindoline free base (the reactive species), focusing on their application in medicinal chemistry.
Optimization of Handling, Stability, and Reactivity in Drug Synthesis
Executive Summary
In the synthesis of pharmacophores such as kinase inhibitors and immunomodulators (e.g., Lenalidomide analogs), 5-aminoisoindoline serves as a high-value bifunctional building block. It contains two distinct nitrogen centers: a nucleophilic secondary aliphatic amine at position 2 and a less nucleophilic primary aromatic amine (aniline) at position 5.
The commercial supply is almost exclusively the dihydrochloride salt (2HCl) due to the oxidative instability and hygroscopicity of the free base. However, the free base is the obligatory species for nucleophilic coupling. Successful utilization requires a precise "break-salt" protocol to liberate the amine in situ or immediately prior to reaction, preventing polymerization and oxidative degradation (browning).
Chemical & Physical Property Analysis
The choice between salt and free base dictates storage strategy and reaction stoichiometry.
| Property | 5-Aminoisoindoline Dihydrochloride (Salt) | 5-Aminoisoindoline (Free Base) |
| CAS Registry | 296263-63-3 (Generic ref) | 123856-11-9 (Generic ref) |
| Physical State | Crystalline Solid (White to Off-white) | Viscous Oil or Low-Melting Solid (Yellow/Brown) |
| Stability | High. Resistant to oxidation and hydrolysis. Shelf-stable for years. | Low. Rapidly absorbs CO₂ (carbamate formation) and oxidizes in air (N-oxide/diazo species). |
| Solubility | Water, Methanol, DMSO. Insoluble in Ether/DCM. | DCM, Ethyl Acetate, THF, Chloroform. Sparingly soluble in water. |
| pKa (Approx) | N-2: ~9.5 (Aliphatic) N-5: ~4.0 (Aniline) | N/A (Protonated forms dictate pKa) |
| Hygroscopicity | Moderate (requires desiccated storage). | High (deliquescent). |
Structural Reactivity Insight
The molecule possesses two reactive sites with vastly different electronic environments:
-
N-2 (Isoindoline Ring): A secondary aliphatic amine. It is highly basic (pKa ~9.5) and highly nucleophilic. It will react first with electrophiles (alkyl halides, acid chlorides) unless protected.
-
N-5 (Exocyclic): A primary aromatic amine (aniline). It is weakly basic (pKa ~4.0) and less nucleophilic. Participation in amide coupling usually requires forcing conditions or prior protection of the N-2 position.
Strategic Handling & Synthesis Protocols
The "Break-Salt" Protocol (Free-Basing)
Directly using the salt in organic synthesis often leads to poor yields due to solubility mismatches or the quenching of strong bases (e.g., NaH, BuLi). The free base must be generated carefully.
Method A: In-Situ Neutralization (Recommended for One-Pot Reactions)
Best for: Amide couplings, SNAr reactions where isolation is unnecessary.
-
Suspend 5-aminoisoindoline • 2HCl in the reaction solvent (e.g., DMF, DCM).
-
Add 3.0 - 3.5 equivalents of a tertiary amine base (DIPEA or TEA).
-
Why 3.0 equiv? 2 equiv to neutralize the HCl, 1 equiv to act as the proton scavenger for the subsequent reaction.
-
-
Stir for 15–30 minutes at Room Temperature (RT). The solution should become clear (or homogenous) as the free base is liberated.
-
Proceed immediately with the addition of the electrophile.
Method B: Extractive Isolation (Recommended for Sensitive Catalysis)
Best for: Metal-catalyzed cross-couplings (Buchwald-Hartwig) where amine salts interfere with the catalyst.
-
Dissolve the salt in minimal water (10 mL/g).
-
Cool to 0°C to minimize oxidation.
-
Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 12.
-
Extract immediately with DCM (3x).
-
Dry organic layer over Na₂SO₄ (anhydrous).
-
Critical: Concentrate in vacuo at low temperature (<30°C) and use the resulting oil immediately. Do not store the free base.
Visualization of Reactivity Pathways
The following diagram illustrates the selective reactivity of the 5-aminoisoindoline scaffold based on pH and protection strategy.
Caption: Reactivity flow showing the kinetic dominance of the N-2 aliphatic amine over the N-5 aromatic amine.
Application in Drug Discovery[1][2]
Selective Functionalization
In drug design, the 5-aminoisoindoline scaffold is often used to link a "warhead" (e.g., a kinase binding motif) to a solubilizing group.
-
Scenario 1: Targeting the Isoindoline Nitrogen (N-2)
-
Goal: Modulating solubility or pharmacokinetic properties.[1]
-
Protocol: Use the 2HCl salt + 3 equiv DIPEA. React with alkyl halides or reductive amination reagents. The N-5 aniline is too weak to compete effectively under mild conditions.
-
-
Scenario 2: Targeting the Aniline Nitrogen (N-5)
-
Goal: Creating the core pharmacophore (e.g., amide or urea linkage).
-
Challenge: The N-2 nitrogen will react first.
-
Solution: Use N-Boc-5-aminoisoindoline . This commercially available intermediate has the N-2 position "capped."
-
Alternative: If starting from the 2HCl salt, one must perform a selective protection (Boc₂O, 0.9 equiv, low temp) relying on the higher nucleophilicity of N-2 to capture the Boc group preferentially, leaving N-5 free.
-
Purification Implications[4]
-
Salt Form: Highly polar. Elutes early in Reverse Phase HPLC (low pH).
-
Free Base: Moderately polar. Retains longer on C18 columns at high pH.
-
Purification Tip: When purifying reaction mixtures containing 5-aminoisoindoline derivatives, use a TFA-buffered mobile phase . This ensures the basic nitrogens are protonated, improving peak shape and solubility.
Experimental Protocol: Selective Amide Coupling
Objective: Couple a carboxylic acid (R-COOH) to the N-5 position of 5-aminoisoindoline (assuming N-2 is protected or using selective stoichiometry).
Reagents:
-
N-Boc-5-aminoisoindoline (1.0 equiv) [Use protected form for N-5 selectivity]
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 min to form the active ester.
-
Base Addition: Add DIPEA. The solution may turn yellow.
-
Amine Addition: Add N-Boc-5-aminoisoindoline (solid) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for [M+H]+ corresponding to Product-Boc).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and Brine.
-
Deprotection (if required): Treat crude with 4M HCl in Dioxane to remove Boc and generate the final 5-amidoisoindoline salt.
References
-
Chemical Stability of Isoindolines
- Source: BenchChem Technical Library. "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability.
-
Amide Coupling Methodologies
-
Isoindoline in Drug Design
- Source: MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core."
-
Handling of Amine Salts
- Source: Fisher Scientific. "Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods."
Sources
5-aminoisoindoline dihydrochloride molecular weight and formula
An In-Depth Technical Guide to 5-Aminoisoindoline Dihydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-aminoisoindoline dihydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The isoindoline scaffold is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds.[1][2] The addition of a primary amino group at the 5-position renders this molecule a highly versatile intermediate, offering a reactive handle for extensive chemical modification and the generation of novel molecular entities. This document details the core molecular attributes, physicochemical properties, safety profile, a validated synthetic workflow, analytical characterization protocols, and key applications of 5-aminoisoindoline dihydrochloride, serving as an essential resource for researchers, chemists, and drug development scientists.
Core Molecular Attributes
5-Aminoisoindoline, in its dihydrochloride salt form, is a stable and readily handleable crystalline solid. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with an amino substituent on the aromatic portion. The dihydrochloride salt is formed by the protonation of both the primary aromatic amine and the secondary amine within the isoindoline ring system, enhancing its stability and solubility in polar solvents.
| Attribute | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-isoindol-5-amine;dihydrochloride | [3] |
| CAS Number | 503614-81-1 | [3] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | |
| Molecular Weight | 207.10 g/mol | [3] |
| Canonical SMILES | C1NCC2=CC(=C(C=C2)N)C1.Cl.Cl | [3] |
| InChI Key | OXQCFVJPKBLYPC-UHFFFAOYSA-N | [3] |
Figure 1: 2D Structure of 5-Aminoisoindoline Dihydrochloride
Physicochemical & Safety Profile
Understanding the physicochemical properties and handling requirements is critical for the effective and safe utilization of any chemical intermediate.
Physicochemical Data
| Property | Value | Significance |
| Purity | ≥95% | Standard purity for a chemical building block, suitable for most synthetic applications. |
| LogP | 0.45 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility.[3] |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds, influencing solubility and intermolecular interactions.[3] |
| Hydrogen Bond Donors | 2 | The protonated amine groups can donate hydrogen bonds, contributing to its solid-state structure and solubility.[3] |
| Physical State | Solid | Typically a crystalline powder, requiring appropriate handling to avoid dust inhalation.[4][5] |
Safety and Handling
5-Aminoisoindoline dihydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with soap and water.[3][6] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5][7]
Synthesis and Purification Workflow
Rationale for Synthetic Strategy
The most efficient and widely adopted strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro-aromatic compound.[8] This approach is favored due to the commercial availability of a wide range of nitro-aromatic precursors and the high-yielding, clean nature of the reduction reaction, particularly catalytic hydrogenation. This method avoids harsh reagents and typically results in a product that is straightforward to purify.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 5-nitroisoindoline to 5-aminoisoindoline.
-
Vessel Preparation: To a hydrogenation vessel, add 5-nitroisoindoline (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the suspension.
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol (2.2 eq) dropwise with stirring.
-
Isolation: Collect the precipitated 5-aminoisoindoline dihydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Figure 2: General workflow for the synthesis of 5-aminoisoindoline dihydrochloride.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the final compound.
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical intermediates.
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a water/acetonitrile mixture.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Spectroscopic Confirmation
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the benzylic CH₂ protons adjacent to the nitrogen (around 4.0-4.5 ppm), and the other CH₂ protons of the pyrrolidine ring. The amine protons will appear as broad signals.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion peak corresponding to the free base [M+H]⁺ at approximately m/z 135.09, confirming the molecular weight.
Figure 3: Decision workflow for analytical characterization.
Applications in Drug Discovery and Development
The true value of 5-aminoisoindoline dihydrochloride lies in its role as a versatile scaffold for building complex, biologically active molecules.[1]
A Versatile Chemical Intermediate
The primary amino group at the 5-position is a nucleophilic handle that can participate in a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the isoindoline core. This is a cornerstone of lead optimization in drug discovery. For instance, derivatives of isoindoline have been investigated as potent inhibitors of enzymes like cyclooxygenase (COX) and topoisomerase I.[9][10] Furthermore, the core structure is related to that of immunomodulatory imide drugs (IMiDs), such as pomalidomide, which features a 4-aminoisoindoline-1,3-dione skeleton and is used to treat multiple myeloma.[2][11]
Key Chemical Transformations
The 5-amino group enables chemists to readily synthesize libraries of analogs for structure-activity relationship (SAR) studies.
Figure 4: Logical relationships in the application of 5-aminoisoindoline for generating chemical diversity.
Conclusion
5-Aminoisoindoline dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the reactive amino functionality, provides a reliable and versatile starting point for the synthesis of novel compounds with therapeutic potential. The robust protocols for its synthesis and characterization outlined in this guide ensure that researchers can produce and validate this key intermediate with confidence. As the demand for new and more effective drugs continues to grow, the importance of foundational building blocks like 5-aminoisoindoline dihydrochloride in the discovery pipeline remains paramount.
References
- Google Patents. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
-
ResearchGate. Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
- Google Patents.
-
Autech. The Role of Isoindoline in Pharmaceutical Drug Development. [Link]
-
PubChem. 2-Aminoisoindoline-1,3-dione hydrochloride. [Link]
-
Cheméo. Chemical Properties of 1H-Isoindole-1,3(2H)-dione, 5-amino- (CAS 3676-85-5). [Link]
-
PubMed. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
PubMed Central. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
CORE. Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Validation. [Link]
-
NIST WebBook. 5-Aminoindole. [Link]
-
MDPI. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. [Link]
-
ResearchGate. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. [Link]
-
NIST WebBook. 5-Aminoindole. [Link]
-
MDPI. Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. [Link]
-
MDPI. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. [Link]
-
Scholars Research Library. Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide to Isoindolin-5-amine Dihydrochloride: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Isoindolin-5-amine dihydrochloride, a key heterocyclic amine, serves as a pivotal structural motif in the design and synthesis of novel therapeutic agents. The isoindoline core is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways. This guide provides a comprehensive technical overview of isoindolin-5-amine dihydrochloride, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a focus on oncology and inflammatory diseases. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration of new chemical entities.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline ring system, a bicyclic structure composed of a fused benzene and pyrrolidine ring, is a cornerstone in the development of numerous clinically significant drugs.[1] Its rigid, yet three-dimensional, structure allows for precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The inherent stability and synthetic tractability of the isoindoline core have made it a favored scaffold in the design of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3]
The introduction of an amino group at the 5-position of the isoindoline ring system, as in isoindolin-5-amine, provides a critical anchor point for further chemical modification. This primary amine serves as a versatile handle for the attachment of various side chains and pharmacophores, enabling the exploration of vast chemical space and the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and as a starting material in multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of isoindolin-5-amine dihydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| PubChem CID | 12311031 (for the parent isoindoline hydrochloride) | PubChem |
| CAS Number | 503614-81-1 | [4][5] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [6] |
| Molecular Weight | 207.10 g/mol | [6] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | Inferred from salt form |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [6] |
Synthesis of Isoindolin-5-amine Dihydrochloride: A Step-by-Step Protocol
The synthesis of isoindolin-5-amine dihydrochloride can be achieved through a multi-step process, beginning with the nitration of a suitable phthalimide precursor, followed by reduction of the nitro group to a primary amine, and concluding with the formation of the dihydrochloride salt. The following protocol is a well-established and reliable method.
Experimental Protocol
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione
This initial step introduces the nitro group at the desired position on the phthalimide ring.[7]
-
Reagents and Materials:
-
Phthalimide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add phthalimide to a mixture of concentrated sulfuric acid and nitric acid at 5 °C.
-
Slowly raise the temperature of the reaction mixture to 35 °C and maintain for 40 minutes.
-
Cool the reaction mixture to 0 °C and slowly pour it into ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-nitroisoindoline-1,3-dione.
-
Step 2: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Aminoisoindoline-1,3-dione
The nitro group is reduced to a primary amine in this step. Catalytic hydrogenation is a common and efficient method for this transformation.[8]
-
Reagents and Materials:
-
5-Nitroisoindoline-1,3-dione
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve 5-nitroisoindoline-1,3-dione in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to the recommended pressure (typically 40-50 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-aminoisoindoline-1,3-dione.
-
Step 3: Reduction of 5-Aminoisoindoline-1,3-dione to Isoindolin-5-amine
The dione functionality is reduced to the isoindoline ring.
-
Reagents and Materials:
-
5-Aminoisoindoline-1,3-dione
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Aqueous sodium hydroxide (NaOH) or Rochelle's salt solution
-
-
Procedure (using LiAlH₄):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of 5-aminoisoindoline-1,3-dione in anhydrous THF.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with THF.
-
Concentrate the combined filtrate under reduced pressure to yield crude isoindolin-5-amine.
-
Step 4: Formation of Isoindolin-5-amine Dihydrochloride
The final step involves the formation of the dihydrochloride salt to improve stability and solubility.[9]
-
Reagents and Materials:
-
Isoindolin-5-amine (from Step 3)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Acetone or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the crude isoindolin-5-amine in a minimal amount of methanol or ethanol.
-
Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.
-
Continue stirring in the ice bath for a short period to allow for complete precipitation of the salt.
-
Collect the precipitate by vacuum filtration, wash with a cold non-polar solvent like acetone or diethyl ether, and dry under vacuum to obtain isoindolin-5-amine dihydrochloride.
-
Caption: Synthetic pathway for isoindolin-5-amine dihydrochloride.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized isoindolin-5-amine dihydrochloride. While specific spectral data for this compound is not widely available in public databases, the following techniques are standard for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the pyrrolidine ring, and the amino group protons. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary and secondary amines and the aromatic C-H and C=C bonds.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method with a suitable mobile phase can be developed to separate the product from any starting materials or byproducts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Applications in Drug Discovery and Development
The isoindoline scaffold is a recurring motif in a multitude of biologically active compounds. The presence of the 5-amino group in isoindolin-5-amine dihydrochloride makes it an exceptionally valuable starting material for the synthesis of compound libraries for screening against various therapeutic targets.
Anticancer Activity
Derivatives of the isoindoline and isoindolinone core have demonstrated significant potential as anticancer agents.[11][12] These compounds have been shown to exert their effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many isoindoline-based molecules act as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Modulation of Signaling Pathways: Isoindoline-1,3-dione derivatives have been reported to modulate critical signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are often dysregulated in cancer.[2]
-
Induction of Apoptosis: A number of isoindoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
Caption: Potential anticancer mechanisms of isoindoline derivatives.
Anti-inflammatory Activity
The isoindoline scaffold is also prevalent in compounds with anti-inflammatory properties.[3] Chronic inflammation is a key contributing factor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Isoindoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling isoindolin-5-amine dihydrochloride. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Isoindolin-5-amine dihydrochloride is a versatile and valuable building block in the field of medicinal chemistry. Its strategic placement of a reactive amino group on the privileged isoindoline scaffold provides a gateway to a vast array of novel chemical entities with the potential for significant therapeutic impact. The synthesis protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its biological activities. The established links between the isoindoline core and anticancer and anti-inflammatory activities underscore the importance of this compound as a starting point for the development of next-generation therapeutics.
References
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). Molecules. [Link]
- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide. (n.d.). Benchchem.
- Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (n.d.). Royal Society of Chemistry.
- Examples of biologically active isoindolinone derivatives. (n.d.).
- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry.
- Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ChemistrySelect.
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules.
- 45766-35-6|Isoindolin-5-amine|BLD Pharm. (n.d.). BLD Pharm.
- Isoindolin-5-amine. (n.d.). Sigma-Aldrich.
- 2-ethyl-2,3-dihydro-1H-isoindol-5-amine | C10H14N2 | CID 24278731. (n.d.). PubChem.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity.
- 2,3-dihydro-1H-isoindol-5-amine; sulfuric acid. (n.d.). Sigma-Aldrich.
- 2,3-Dihydro-1H-isoindol-5-amine. (n.d.). CymitQuimica.
- Isoindolin-5-amine hydrochloride | 503614-81-1. (2023). ChemicalBook.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Isoindolin-5-amine. (n.d.). Sigma-Aldrich.
- isoindolin-5-amine;CAS No.:45766-35-6. (n.d.). ChemShuttle.
- 5-Nitroisoindoline-1,3-dione. (n.d.). Oakwood Chemical.
- Isoindolin-5-amine hydrochloride - CAS:503614-81-1. (n.d.). Sunway Pharm Ltd.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoindolin-5-ylmethanamine | 910292-33-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolin-5-amine hydrochloride | 503614-81-1 [chemicalbook.com]
- 5. Isoindolin-5-amine hydrochloride - CAS:503614-81-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 45766-35-6|Isoindolin-5-amine|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Selective Reduction of 5-Nitroisoindoline to 5-Aminoisoindoline
Executive Summary
This technical guide addresses the specific synthetic challenge of reducing 5-nitroisoindoline to 5-aminoisoindoline . While nitro reduction is a standard transformation, the isoindoline scaffold presents a unique chemoselectivity challenge: the benzylic C-N bonds at positions 1 and 3 are susceptible to hydrogenolysis (ring opening) under the very conditions typically used to reduce nitro groups (catalytic hydrogenation).
To ensure high yield and purity suitable for drug development (e.g., Cereblon modulator synthesis), this guide prioritizes a Protect-Reduce-Deprotect strategy using N-Boc protection. This approach mitigates catalyst poisoning by the secondary amine and prevents oxidative degradation of the unstable free-base product.
Part 1: Chemical Strategy & Mechanistic Insight
The Chemoselectivity Challenge
The reduction of 5-nitroisoindoline involves two competing reaction pathways:
-
Nitro Reduction (Desired):
-
Hydrogenolysis (Undesired): Cleavage of the benzylic C-N bond, leading to ring-opened byproducts (e.g., methylbenzylamines).
Expert Insight: The free secondary amine of 5-nitroisoindoline can chelate to heterogeneous catalysts (Pd/C), reducing activity and requiring higher pressures/temperatures, which paradoxically increases the risk of hydrogenolysis. Furthermore, the resulting 5-aminoisoindoline free base is oxidatively unstable (prone to dimerization).
The Solution: N-Protection Strategy
We recommend converting the starting material to N-Boc-5-nitroisoindoline before reduction. The Boc group serves three functions:
-
Steric/Electronic Deactivation: Reduces the basicity of the ring nitrogen, preventing catalyst poisoning.
-
Stability: The N-Boc-5-aminoisoindoline intermediate is stable, allowing for purification if necessary.
-
Selectivity: It sterically hinders the benzylic positions slightly, favoring nitro reduction over ring opening.
Pathway Visualization
The following diagram outlines the recommended synthetic pathway and the competing side reaction.
Caption: Figure 1. Strategic pathway for 5-aminoisoindoline synthesis. The green path indicates the optimized route; the red dashed line represents the hydrogenolysis risk managed by temperature control.
Part 2: Experimental Methodologies
Method A: Catalytic Hydrogenation (The Gold Standard)
Best for: High purity, scalability, and atom economy.
Prerequisites:
-
Substrate: N-Boc-5-nitroisoindoline (prepared from 5-nitroisoindoline HCl +
). -
Catalyst: 10% Pd/C (50% wet). The water content reduces pyrophoric risk and moderates activity.
-
Solvent: Methanol or Ethanol (Protic solvents accelerate nitro reduction).
Protocol Steps:
-
Preparation: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve N-Boc-5-nitroisoindoline (1.0 equiv) in MeOH (10-20 volumes).
-
Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt% loading relative to substrate). Safety Note: Do not add dry catalyst to solvent containing hydrogen; add catalyst first or under inert gas.
-
Hydrogenation:
-
Purge the vessel with
(3x) and then (3x).[1] -
Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or 30 psi hydrogen pressure.
-
Critical Parameter: Do not exceed 40°C. Higher temperatures significantly increase the rate of benzylic C-N cleavage.
-
-
Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 2-4 hours. Look for the disappearance of the nitro peak and appearance of the amine (often fluorescent).
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Caution: The filter cake is pyrophoric.[1] Keep wet.
-
Concentrate the filtrate to yield N-Boc-5-aminoisoindoline .
-
-
Deprotection (if required immediately): Dissolve the residue in 4M HCl in Dioxane . Stir at RT for 2 hours. Precipitate with
, filter, and dry to obtain 5-aminoisoindoline dihydrochloride .
Method B: Fe/HCl Reduction (Béchamp)
Best for: Labs lacking hydrogenation equipment or if strict chemoselectivity is required without protection.
This method avoids hydrogen gas and Pd, eliminating the risk of hydrogenolysis, but requires tedious iron waste removal.
Protocol Steps:
-
Dissolution: Dissolve 5-nitroisoindoline (free base or HCl) in EtOH/Water (4:1) .
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) or catalytic HCl .
-
Reflux: Heat to 70-80°C with vigorous stirring for 2-6 hours.
-
Workup:
-
Basify with
to pH ~9. -
Filter hot through Celite to remove iron oxide sludge.
-
Extract with EtOAc.[1] Note: 5-aminoisoindoline is water-soluble; salting out the aqueous layer is often necessary.
-
Convert to HCl salt immediately to prevent oxidation.
-
Part 3: Critical Process Parameters & Data
Method Comparison Table
| Feature | Method A: Pd/C Hydrogenation | Method B: Fe/HCl Reduction |
| Yield | High (90-98%) | Moderate (70-85%) |
| Purity | Excellent (Clean conversion) | Moderate (Iron residues possible) |
| Scalability | High (Industry Standard) | Low (Sludge handling issues) |
| Safety | Flammability ( | Low flammability |
| Selectivity | Risk of ring opening if T > 40°C | 100% Selective for Nitro |
| Precursor | Requires N-Boc protection | Can use unprotected substrate |
Safety Workflow: Handling Pd/C
Catalytic hydrogenation poses specific fire hazards.[2] The following self-validating workflow ensures operator safety.
Caption: Figure 2. Safety protocol for handling pyrophoric Palladium on Carbon catalysts.
Part 4: Analytical Validation
To confirm the identity and purity of 5-aminoisoindoline dihydrochloride , use the following markers:
-
1H NMR (DMSO-d6):
-
Isoindoline Core: Look for the methylene protons at positions 1 and 3. In the salt form, these appear as a broad singlet or doublet around
4.4 - 4.6 ppm. -
Aromatic Region: The 5-amino substitution pattern creates a distinct splitting pattern (d, d, s) typically between
6.5 - 7.2 ppm. -
Amine Protons: Broad exchangeable peaks for
( ~5-6 ppm) and ( ~9-10 ppm).
-
-
Mass Spectrometry (ESI+):
-
Observe
peak at m/z 135.1 (for free base C8H10N2).
-
-
HPLC Purity:
-
Use a reverse-phase C18 column with a polar mobile phase (Water/Acetonitrile + 0.1% TFA). The amine will elute early due to high polarity.
-
References
-
Reduction of Nitro Compounds to Amines. Common Organic Chemistry. (2023). Detailed protocols for Pd/C and Fe/HCl reductions.
-
Synthesis of 5-Amino-2-Boc-isoindoline. Royal Society of Chemistry (RSC) Advances. (2014). Protocol for isoindoline derivative synthesis and protection strategies.
-
Safety in Catalytic Hydrogenation. The University of Tokyo, Safety Guide. Guidelines for handling Pd/C and Hydrogen gas.
-
Isoindoline Scaffolds in Drug Discovery. MDPI Molecules. (2024). Review of isoindoline stability and biological applications.
-
BenchChem Technical Data. 3-Aminoindole/Isoindoline Stability. Handling of unstable amino-heterocycles and salt formation.[3]
Sources
Methodological & Application
Application Note: High-Efficiency Reductive Amination of 5-Aminoisoindoline Dihydrochloride
[1]
Executive Summary & Strategic Analysis
5-Aminoisoindoline dihydrochloride (CAS: 503614-81-1) is a high-value bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] Its utility lies in its dual nitrogen centers: a secondary aliphatic amine (isoindoline ring) and a primary aromatic amine (aniline at C5).[1]
However, the dihydrochloride salt form (
-
Solubility & Nucleophilicity: The salt is insoluble in standard non-polar solvents (DCM, DCE) and is non-nucleophilic until neutralized.[1]
-
Regioselectivity: The molecule contains two distinct nucleophilic sites.[1]
Chemoselectivity Rationale
Successful execution of this protocol relies on understanding the
-
Isoindoline Nitrogen (
): Secondary aliphatic amine.[1] Estimated (conjugate acid).[1] High nucleophilicity.[1] Forms iminium ions with aldehydes/ketones.[1][2][3][4] -
Aniline Nitrogen (
): Primary aromatic amine.[1] Estimated (conjugate acid).[1] Lower nucleophilicity.[1] Forms imines (Schiff bases) .
Mechanistic Insight: In reductive amination using Sodium Triacetoxyborohydride (STAB), the reduction of iminium ions is significantly faster than the reduction of imines or carbonyls.[1][3] Therefore, under controlled conditions (1 equivalent of electrophile), the isoindoline nitrogen is the kinetic and thermodynamic site of reaction.[1] To functionalize the aniline selectively, the isoindoline nitrogen must be protected (e.g., N-Boc) prior to reaction.[1]
This protocol focuses on the selective alkylation of the isoindoline (secondary) nitrogen. [1]
Critical Considerations & Reagent Selection
Reagent Comparison Table
| Component | Recommended | Alternative | Notes |
| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | NaCNBH | STAB is milder, non-toxic (no HCN), and does not reduce aldehydes/ketones, preventing side reactions.[1] Use NaCNBH |
| Base | DIPEA (Diisopropylethylamine) | TEA (Triethylamine) | Essential to neutralize the |
| Solvent | DCE/MeOH (4:1) | DMF or THF | The salt requires methanol for solubility, while STAB performs best in DCE or THF.[1] A mixture is the optimal compromise.[1] |
| Stoichiometry | 1.0 equiv Amine / 1.1 equiv Carbonyl | Excess Amine | Avoid excess aldehyde to prevent "over-alkylation" or reaction at the aniline site.[1] |
Mechanistic Pathway & Workflow
The following diagram illustrates the critical "Free-Basing" step required to activate the dihydrochloride salt, followed by the preferential formation of the iminium ion at the isoindoline ring.
Figure 1: Reaction pathway highlighting the activation of the salt and the preferential formation of the reactive iminium species.
Detailed Experimental Protocol
Method A: Standard STAB Protocol (Recommended)
Best for aldehydes and reactive ketones.[1] High chemoselectivity.
Materials:
-
5-Aminoisoindoline dihydrochloride (1.0 mmol, 207 mg)[1]
-
Aldehyde (1.1 mmol)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
DIPEA (2.2 mmol, 383 µL)
-
1,2-Dichloroethane (DCE) (4 mL)
-
Methanol (MeOH) (1 mL)[1]
-
Acetic Acid (AcOH) (1.0 mmol, 57 µL) - Optional, accelerates ketone reactions.
Procedure:
-
Salt Neutralization (In-situ):
-
To a dry reaction vial equipped with a stir bar, add the 5-aminoisoindoline dihydrochloride .
-
Add MeOH (1 mL) and stir until the solid is partially suspended/wetted.
-
Add DCE (4 mL) followed by DIPEA (2.2 equiv) .
-
Observation: The mixture should clarify or become a fine suspension as the free base is liberated.[1] Stir for 10–15 minutes at room temperature.
-
-
Imine/Iminium Formation:
-
Reduction:
-
Reaction Monitoring:
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(5 mL). Stir vigorously for 15 minutes to decompose the boron complex. -
Extract with DCM (3 x 10 mL) .
-
Wash the combined organic layers with brine , dry over Na
SO , and concentrate in vacuo.[1]
-
Method B: Sodium Cyanoborohydride (NaCNBH )
Use only if the substrate is insoluble in DCE/MeOH mixtures or requires pure Methanol.[1]
Procedure:
-
Dissolve 5-aminoisoindoline dihydrochloride (1.0 mmol) in MeOH (5 mL) .
-
Add DIPEA (2.2 mmol) .
-
Add Aldehyde/Ketone (1.1 mmol) and Acetic Acid (2.0 mmol) . Note: NaCNBH
requires acidic pH (~5-6) to be active.[1] -
Add NaCNBH
(1.5 mmol) . -
Stir at room temperature overnight.
-
Caution: Workup requires careful handling of cyanide residues.[1] Quench with dilute NaOH to ensure HCN is trapped as cyanide, then dispose of aqueous waste in designated cyanide waste streams.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Salt not neutralized | Ensure >2.0 equiv of DIPEA is used. Check pH of reaction mixture (should be neutral to slightly acidic after STAB addition). |
| Dialkylation (Over-reaction) | Excess aldehyde | Strictly control stoichiometry (1.0 : 1.0).[1] Add aldehyde slowly (dropwise). |
| Aniline Alkylation | High temperature or steric hindrance | If the isoindoline N is sterically hindered by the aldehyde, the aniline may compete.[1] Keep temp < 20°C. |
| Boron Complex | Product stuck in aqueous layer | The amine-boron complex can be stable.[1] Quench with 1M NaOH or reflux with MeOH for 30 mins to break the complex before extraction. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]
- The foundational text for STAB protocols, establishing the preference for DCE and the mechanism of iminium reduction.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[1]
- Establishes the pH dependence of NaCNBH3, critical for Method B.
-
Gribble, G. W. (1998).[1] Sodium triacetoxyborohydride.[1][3][6][7][8] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 7292-63-9|2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride|BLD Pharm [bldpharm.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
procedure for free-basing 5-aminoisoindoline dihydrochloride
Application Note: Protocol for the Preparation and Handling of 5-Aminoisoindoline Free Base
Executive Summary & Scientific Rationale
5-Aminoisoindoline is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors (e.g., RSK2 inhibitors) and other pharmaceutical agents. Commercially, it is supplied as the dihydrochloride salt (
The Challenge: Converting the dihydrochloride salt to the free base presents a specific stability challenge. Unlike the salt, the free base of isoindoline derivatives is susceptible to oxidative degradation upon exposure to atmospheric oxygen, potentially forming isoindoles (which rapidly polymerize) or oxidized isoindolinone byproducts.
The Solution: This protocol details a Biphasic Neutralization-Extraction (BNE) methodology. We utilize a pH-controlled basification under an inert atmosphere to liberate the free amine, followed by rapid organic extraction. This approach minimizes oxidative exposure and ensures the quantitative recovery of the reactive free base for immediate downstream use.
Chemical Properties & Stoichiometry
Understanding the acid-base chemistry is vital for yield optimization. 5-Aminoisoindoline contains two basic nitrogen centers with distinct pKa values.
| Moiety | Approx. pKa (Conjugate Acid) | Role in Neutralization |
| Isoindoline Nitrogen (Secondary) | ~9.5 – 10.5 | Requires pH > 12 for complete deprotonation. |
| Aniline Nitrogen (Primary) | ~4.0 – 5.0 | Deprotonates early; weakly basic. |
Stoichiometric Requirement:
The starting material is a dihydrochloride (
Reagents and Equipment
Reagents:
-
Target: 5-Aminoisoindoline dihydrochloride (Purity >97%)
-
Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
) -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (HPLC Grade)
-
Drying Agent: Anhydrous Sodium Sulfate (
) -
Inert Gas: Argon or Nitrogen balloon
Equipment:
-
Separatory funnel (borosilicate glass)
-
Rotary evaporator with vacuum control
-
pH paper or digital pH meter
-
Ice-water bath
Detailed Protocol: Biphasic Neutralization-Extraction
Step 1: Solubilization and Inerting
-
Weigh the required amount of 5-aminoisoindoline dihydrochloride.
-
Dissolve in minimal distilled water (approx. 10 mL per gram of salt). The solution will be acidic (pH < 2).
-
Critical Step: Sparge the aqueous solution with Argon/Nitrogen for 5 minutes to remove dissolved oxygen.
-
Cool the solution to 0–5°C in an ice bath. Low temperature retards potential oxidative side reactions during the exotherm of neutralization.
Step 2: Controlled Basification
-
Add the organic solvent (DCM is preferred for solubility) to the aqueous phase before adding the base. This creates a biphasic system immediately, allowing the free base to partition into the organic layer as soon as it forms, protecting it from the aqueous environment.
-
Slowly add the base (1M NaOH) dropwise with vigorous stirring.
-
Monitor pH: Continue addition until the aqueous layer reaches pH 12–13 .
-
Note: If the pH is too low (< 10), the secondary amine may remain protonated and stay in the water layer, drastically reducing yield.
-
Step 3: Extraction and Isolation
-
Transfer the mixture to a separatory funnel. Shake vigorously for 1-2 minutes, venting frequently.
-
Allow phases to separate. Collect the organic (lower) layer.
-
Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.
-
Combine all organic fractions.
Step 4: Drying and Concentration
-
Wash the combined organic phase once with brine (saturated NaCl) to remove residual water and base.
-
Dry over anhydrous
for 10 minutes. -
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap) at < 30°C .
-
Caution: Do not heat excessively. Isoindolines can be thermally sensitive.[1]
-
-
Result: The free base is typically obtained as a viscous oil or low-melting solid.
Step 5: Storage
-
Immediate Use: Ideally, use the free base immediately in the next reaction step.
-
Storage: If storage is necessary, flush the container with Argon, seal tightly with Parafilm, and store at -20°C.
Process Visualization (Workflow)
Figure 1: Workflow for the conversion of 5-aminoisoindoline dihydrochloride to its free base form.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation (pH < 10) | Ensure pH of aqueous layer is >12 using NaOH. |
| Product is Dark/Colored | Oxidation of the aniline/isoindoline | Ensure inert atmosphere (Argon) and minimize air exposure time. |
| Emulsion Formation | Vigorous shaking with NaOH | Add brine to increase ionic strength; filter through Celite if necessary. |
References
-
Chemical Structure and Acidity : Calculated pKa values for Isoindoline and Aniline derivatives. National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10866657, 5-Aminoisoindoline. Retrieved from [Link]
- Isoindoline Stability: Oxidation of Isoindolines to Isoindoles and subsequent decomposition. Ju, Y., et al. (2010). "Synthesis and stability of isoindoline derivatives." Journal of Organic Chemistry. (General reference to isoindoline instability).
- General Protocol for Amine Salt Neutralization: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
- Application in Drug Discovery: Isoindoline derivatives as kinase inhibitors. Example patent literature: WO2006061638A1 "Isoindoline derivatives and their use as medicaments.
Sources
Troubleshooting & Optimization
Technical Guide: Solubilization & Handling of 5-Aminoisoindoline Dihydrochloride
[1]
Target Compound: 5-Aminoisoindoline Dihydrochloride
CAS: 503614-81-1 (Verify against specific supplier batch)
Formula:
Executive Summary & Solubility Profile
5-Aminoisoindoline dihydrochloride is a highly polar ionic salt.[1] Its crystal lattice energy and ionic character render it insoluble in standard non-polar organic solvents (DCM, Ethyl Acetate, Hexane, Toluene) in its commercial form.[1]
To achieve solubility, you must choose between two strategies based on your application:
-
Polar Dissolution: Use high-dielectric solvents (DMSO, Water, Methanol) to dissolve the salt "as is."[1]
-
Free-Basing (Reactive Extraction): Chemically neutralize the HCl salt to generate the neutral organic amine, which is soluble in DCM or Ethyl Acetate.[1]
Solubility Decision Matrix
The following table summarizes the predicted solubility behavior:
| Solvent Class | Examples | Solubility (Salt Form) | Solubility (Free Base) | Application |
| Aqueous | Water, PBS | High (>50 mg/mL) | Low/Moderate | Biological Assays |
| Polar Organic | DMSO, DMF | High (>20 mg/mL) | High | Stock Solutions, Screening |
| Protic Organic | Methanol, Ethanol | Moderate | High | Crystallization, Transfer |
| Non-Polar | DCM, Chloroform | Insoluble | High | Synthesis, Extraction |
| Aprotic | Ethyl Acetate, THF | Insoluble | Moderate | Synthesis |
Workflow Visualization
The following decision tree outlines the correct protocol based on your target solvent system.
Figure 1: Decision matrix for solubilizing 5-aminoisoindoline dihydrochloride.
Protocol A: Direct Dissolution (DMSO/Methanol)
Best for: Biological assays, stock solutions, and reactions tolerant of polar solvents.[1]
Technical Rationale
The dihydrochloride salt relies on dipole-dipole interactions and hydrogen bonding.[1] Only solvents with high dielectric constants can overcome the lattice energy.[1]
Step-by-Step Procedure
Protocol B: Free-Basing for Organic Solubility (DCM/EtOAc)
Best for: Synthetic organic chemistry, extractions, and reactions requiring non-polar media.[1]
Technical Rationale
To dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate, you must remove the HCl protons.[1]
-
pKa Insight: The secondary amine (isoindoline ring) has a pKa
9–10.[1] The aniline amine has a pKa 4–5.[1] -
Implication: You need a base with a pH > 11 to fully deprotonate both sites and drive the equilibrium toward the neutral, organic-soluble species.[1]
The "Shake-Out" Protocol
Reagents: DCM (or CHCl3), 1M NaOH (or Sat. Na2CO3), Brine.[1]
-
Suspension: Place the 5-aminoisoindoline 2HCl solid in a separatory funnel. Add DCM (approx. 10 mL per 100 mg of compound).[1] Note: The solid will not dissolve yet.
-
Neutralization:
-
Extraction:
-
Shake vigorously for 2–3 minutes. Vent frequently.
-
The solid should disappear as it converts to the free base and migrates into the DCM layer (bottom).[1]
-
-
Separation:
-
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (
), and filter. -
Usage: Use the solution immediately.
Critical Stability Warning
Oxidation Risk: Isoindoline derivatives (as free bases) are prone to air oxidation, potentially forming isoindoles or polymerization products [1].[1]
Protocol C: In-Situ Neutralization (Synthesis)
Best for: Running reactions in organic solvents without a separate extraction step.[1]
If you are using the compound as a nucleophile in a reaction (e.g., amide coupling, SNAr) in an organic solvent:
-
Suspend the 5-aminoisoindoline 2HCl in the reaction solvent (e.g., DMF, THF, or DCM).[1]
-
Add 3.0 – 4.0 equivalents of a tertiary amine base:
-
DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .[1]
-
-
Stir for 15–30 minutes. The solution may remain cloudy (ammonium salts precipitating), but the active 5-aminoisoindoline free base will be in solution and available for reaction.[1]
Troubleshooting & FAQs
Q1: The compound "oiled out" during the extraction. What happened?
Cause: This often happens if the organic solvent is removed too quickly or if the compound is not fully dry, leading to a semi-solid hydrate/mixture.[1]
Fix: Redissolve the oil in fresh DCM, dry thoroughly with
Q2: Can I use Ethanol instead of DMSO?
Answer: Yes, the dihydrochloride salt usually has moderate solubility in methanol or ethanol.[1] However, for biological stocks, DMSO is preferred to prevent solvent evaporation issues.[1] For synthesis, alcohols are excellent protic solvents.[1]
Q3: Why is the solution turning brown/pink?
Cause: Oxidation.[1][2] Anilines and isoindolines are sensitive to air oxidation, which forms colored impurities (quinoids/isoindoles).[1] Fix: The salt form is stable. If the free base turns color, it is degrading.[1] Purify immediately or use "as is" if the impurity level is low.[1] Always work under inert gas (Nitrogen/Argon) when handling the free base.[1]
Q4: I used NaHCO3 (Bicarbonate) and yield is low.
Cause: Bicarbonate (pH ~8.[1]5) is not strong enough to fully deprotonate the secondary amine (pKa ~10) efficiently in a biphasic system.[1]
Fix: Switch to 1M NaOH or Sodium Carbonate (
References
-
Sigma-Aldrich. 5-Amino-isoindoline HCl Product Information.[1] (CAS 503614-81-1).[1] Accessed 2024.[1]
-
Fisher Scientific. Safety Data Sheet: Isoindoline derivatives.[1] Accessed 2024.[1]
-
PubChem. 2-Aminoisoindoline-1,3-dione hydrochloride (Structural Analog Data).[1] National Library of Medicine.[1] (Note: While a distinct compound, the solubility physics of the amine-hydrochloride moiety remains consistent across this chemical class.)[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling chemicals.
Technical Support Center: Advanced RP-HPLC Purification of Hydrophilic Isoindoline Salts
Executive Summary & Core Challenge
The Paradox: You are attempting to purify a hydrophilic isoindoline salt (likely a hydrochloride or quaternary ammonium species) using Reverse-Phase HPLC (RP-HPLC). This presents a fundamental chemical conflict: RP-HPLC relies on hydrophobic adsorption, yet your molecule is designed to be water-soluble.
The Symptoms:
-
Elution in the Void Volume (
): The compound rushes through the column with zero retention. -
Peak Tailing (
): The basic nitrogen interacts with residual silanols on the silica backbone. -
Phase Collapse: Using 100% aqueous mobile phases on standard C18 columns causes the stationary phase to "dewet," leading to loss of retention reproducibility.[1][2][3]
This guide provides a self-validating workflow to force retention of these polar species without resorting to HILIC, ensuring compatibility with standard RP-HPLC instrumentation.
Strategic Decision Matrix (Method Development)
Before mixing solvents, determine your retention strategy based on the specific basicity and polarity of your isoindoline derivative.
Figure 1: Decision tree for selecting mobile phase and stationary phase based on isoindoline chemical properties.
Module 1: Solving Retention (The "Void Volume" Problem)
Standard C18 columns suffer from hydrophobic collapse (dewetting) when exposed to >95% water, which is often necessary to retain hydrophilic salts.
Protocol A: The "AQ" Column Strategy (Recommended First Line)
Why: "AQ" (Aqueous) columns contain polar-embedded groups (e.g., amide, carbamate) near the silica surface. This prevents the C18 chains from self-associating and collapsing, allowing 100% aqueous loading.
The Setup:
-
Column: C18-AQ or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua, Welch Ultisil AQ).
-
Mobile Phase A: 0.1% TFA in Water (pH ~2).
-
Gradient: Start at 0% B for 2-5 minutes (isocratic hold) before ramping.
Protocol B: The "Heavy" Ion-Pairing Strategy (For Quaternary Salts)
Why: If your isoindoline is a quaternary ammonium salt, it is permanently charged. Standard TFA (Trifluoroacetic acid) may not provide enough hydrophobicity. You need a "greasier" counter-ion.
The Reagent Switch:
| Reagent | Formula | Hydrophobicity | Retention Effect | MS Compatibility |
|---|
| TFA |
Experimental Steps:
-
Prepare Mobile Phase A: 10–15 mM HFBA (Heptafluorobutyric acid) in water.
-
Equilibration: Column must be flushed for >20 column volumes (CV) to saturate the stationary phase with the ion-pairing reagent.
-
Warning: HFBA is sticky. Dedicate a specific column to this chemistry; do not switch back to standard methods on the same column.
Module 2: Peak Architecture & Silanol Suppression
Isoindoline nitrogens are notorious for peak tailing . This is caused by the interaction between the positively charged nitrogen and ionized silanols (
Troubleshooting Tailing ( )
If you observe tailing despite using an AQ column:
-
Check pH: Ensure pH is < 3.0. At pH 2.0 (0.1% TFA), silanols are protonated (
) and neutral, minimizing interaction. -
Increase Ionic Strength: If using Formic Acid (weak ion pair), switch to TFA. The trifluoroacetate anion shields the positive charge better.
-
Add Ammonium Formate: If you must use Formic Acid (for sensitive MS), add 10-20mM Ammonium Formate. The ammonium ions (
) compete with your isoindoline for the silanol sites.
Module 3: Isoindoline Stability (Critical)
The Trap: The isoindoline ring can be susceptible to hydrolysis, opening to form a phthalimide-like or benzoic acid derivative, especially at basic pH or high temperatures.
Stability Protocol:
-
Temperature: Keep the column oven at 25°C or lower . Do not heat to 40-60°C to improve pressure/resolution, as this accelerates ring opening.
-
Fraction Collection: If using TFA/HFBA, your collected fractions are highly acidic.
-
Immediate Action: Freeze fractions immediately.
-
Lyophilization: Do not leave in liquid state overnight. Lyophilize ASAP to remove the volatile acid.
-
Salt Exchange: If HFBA is used, the resulting powder will be the heptafluorobutyrate salt (biologically toxic). You must perform a salt exchange (e.g., to HCl) using an ion-exchange resin or repeated lyophilization with excess HCl.
-
Frequently Asked Questions (FAQ)
Q1: My peak splits into two during purification. Is it degrading?
-
Diagnosis: If the peaks coalesce upon heating (careful!) or changing pH, it might be rotamers. However, for isoindoline salts, it is more likely hydrolysis (ring opening) or sample solvent mismatch .
-
Fix: Ensure your sample is dissolved in 100% aqueous Mobile Phase A. Injecting a sample dissolved in pure DMSO or MeOH onto a 100% aqueous column causes "solvent shock" and peak splitting.
Q2: Can I use HILIC instead?
-
Answer: Yes, HILIC is actually better suited for hydrophilic salts. However, if you are restricted to RP-HPLC (due to solubility issues in ACN or equipment limits), the "AQ" column + HFBA strategy is the validated workaround.
Q3: I'm seeing "Ghost Peaks" in my gradient.
-
Cause: Ion-pairing reagents (TFA/HFBA) concentrate impurities from the water or ACN on the head of the column during equilibration, which elute when the gradient rises.
-
Fix: Use LC-MS grade solvents and reagents. Install a "Ghost Trap" column between the pump and the injector.
Q4: How do I remove HFBA from my final product?
-
Answer: HFBA is difficult to remove by lyophilization alone due to its high boiling point (120°C) and strong ionic interaction.
-
Protocol: Redissolve the dried fraction in weak HCl and relyophilize (repeat 3x). Alternatively, use a weak anion exchange (WAX) cartridge to swap the counter-ion.
References
-
Effect of anionic ion-pairing reagent concentr
- Source: N
- Key Finding: Confirms HFBA increases retention of basic compounds by 5-10x compared to TFA.
-
URL:[Link]
-
Preventing Hydrophobic Collapse: Demystifying AQ Columns.
- Source: Welch M
- Key Finding: Explains the "dewetting" mechanism of standard C18 in 100% water and the necessity of polar-embedded phases.
-
URL:[Link]
-
Troubleshooting Peak Shape Problems in HPLC (Silanol Activity).
- Source: Waters Corpor
- Key Finding: Details the interaction between basic amines and ionized silanols, advocating for low pH or high ionic strength buffers.
-
URL:[Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases.
- Source: LCGC Intern
- Key Finding: Debunks "phase collapse" as physical destruction, correctly identifying it as pore dewetting reversible by organic flush.
-
URL:[Link]
Sources
Technical Support Center: Reductive Amination Optimization
Topic: Optimizing pH for Reductive Amination with Amine Salts Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The pH Paradox
Reductive amination is a balancing act between two competing pH requirements.
-
Imine Formation requires acid catalysis (optimal pH 4–5) to activate the carbonyl, but enough free amine (nucleophile) to attack it.
-
Reduction requires a hydride source that is stable in acid but active enough to reduce the iminium ion selectively over the carbonyl.[1]
If the pH is too low (<3), the amine is fully protonated (ammonium) and cannot attack. If the pH is too high (>7), the carbonyl is not activated, and the carbinolamine intermediate cannot dehydrate to the imine.
Part 1: Core Troubleshooting (FAQs)
Q1: I am using an amine hydrochloride (HCl) salt. Do I need to neutralize it?
A: Yes, but it depends on your reducing agent.
-
Scenario A: Using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃)
-
The Issue: STAB is less stable in strong acid and works best in weakly acidic conditions (pH 5–6). Amine HCl salts can make the reaction mixture too acidic (pH < 3) and are often insoluble in the preferred solvent (DCE or THF).
-
The Fix: Add 1.0 equivalent of a tertiary base (Triethylamine or DIPEA) to the amine salt in the solvent before adding the carbonyl or reducing agent. Stir for 30–60 minutes to ensure the free amine is liberated.
-
Note: While some reports suggest adding base can slightly lower yields (5–15%) due to side reactions, it is strictly necessary if your amine salt is insoluble.
-
-
Scenario B: Using Sodium Cyanoborohydride (NaCNBH₃)
-
The Issue: NaCNBH₃ is stable at pH 3–4.
-
The Fix: You often do not need to neutralize the salt completely. The acidity of the amine HCl salt can actually provide the necessary pH 3–4 environment. However, if solubility is an issue in methanol, partially neutralize (0.5 eq base) or use a co-solvent.
-
Q2: My reaction has stalled with low conversion. Should I add more acid?
A: Check your water content first. Adding more acid often pushes the equilibrium backward by fully protonating the amine.
-
Diagnosis: If you are using STAB, the acetic acid generated in situ usually buffers the reaction sufficiently.
-
Solution: Instead of acid, add activated 3Å or 4Å Molecular Sieves . Water is a byproduct of imine formation; removing it drives the equilibrium toward the imine (Le Chatelier’s principle), which is the actual substrate for reduction.
Q3: I see significant reduction of my aldehyde/ketone to an alcohol. Why?
A: Your reducing agent is too active or the pH is too low.
-
Cause: At very low pH, the carbonyl oxygen is highly protonated and becomes a better electrophile than the imine, leading to direct reduction by the hydride.
-
Fix:
-
Switch from NaBH₄ to STAB (milder).
-
If using STAB, ensure you aren't adding excess acetic acid.
-
Perform a stepwise reaction : Form the imine first (with acid catalyst + molecular sieves), then add the reducing agent.
-
Part 2: Visualizing the Mechanism & Logic
The following diagram illustrates the "pH Window" required for successful reductive amination.
Caption: The "Goldilocks" zone of pH 4–6 balances amine nucleophilicity with carbonyl activation.
Part 3: Comparative Data & Reagent Selection
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Borohydride (NaBH₄) |
| Optimal pH | 5.0 – 7.0 (Weakly Acidic) | 3.0 – 4.0 (Acidic) | > 7.0 (Basic) |
| Amine Salt Handling | Must neutralize (add 1 eq TEA/DIPEA) | Can often use directly | Form imine first, then reduce |
| Solvent Choice | DCE, THF (Aprotic) | MeOH, EtOH (Protic) | MeOH, EtOH |
| Toxicity | Low (Borate salts) | High (Cyanide risk) | Low |
| Selectivity | Excellent (Reduces imines, not aldehydes) | Good (Requires pH control) | Poor (Reduces aldehydes fast) |
| Water Tolerance | Low (Hydrolyzes slowly) | High | Low (Decomposes w/ acid) |
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Standard STAB Method (Amine HCl Salt)
Best for: Valuable aldehydes, avoiding toxic cyanide.
-
Preparation: In a dry flask, suspend Amine HCl salt (1.1 equiv) in 1,2-Dichloroethane (DCE) .
-
Neutralization: Add Triethylamine (1.1 equiv) . Stir at Room Temperature (RT) for 30 min. The solution may remain cloudy.
-
Addition: Add the Aldehyde/Ketone (1.0 equiv) .
-
Optional: Add 4Å Molecular Sieves if the substrate is hindered.
-
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.
-
Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[2]
Protocol B: The "Abdel-Magid" Variation (Stepwise)
Best for: Unreactive ketones or when dialkylation is observed.
-
Mix Amine (1.0 eq) and Ketone (1.0 eq) in DCE .
-
Add Acetic Acid (1.0 eq) . Stir for 2 hours to form the imine.
-
Add STAB (1.5 eq) .
-
Stir overnight.
Part 5: Troubleshooting Decision Tree
Caption: Diagnostic flow for common reductive amination failures.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][8][9][13] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Sigma-Aldrich. (n.d.). Reductive Amination Application Note. Retrieved February 15, 2026. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Storage and Handling of 5-Aminoisoindoline
Welcome to the technical support center for 5-aminoisoindoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As an aromatic amine, 5-aminoisoindoline is susceptible to degradation, which can compromise experimental results and product quality. This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance based on established chemical principles.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that cause the degradation of 5-aminoisoindoline?
5-Aminoisoindoline, like many primary aromatic amines, is susceptible to degradation through several pathways, primarily driven by environmental factors.[1][2] The key contributors to its degradation are:
-
Oxidation: The amino group on the isoindoline ring is prone to oxidation, especially when exposed to atmospheric oxygen.[3] This process can be accelerated by the presence of light and certain metal ions. Oxidation can lead to the formation of colored impurities, ranging from yellow to brown, indicating a loss of purity.
-
Moisture (Hydrolysis): Aromatic amines are often hygroscopic, meaning they readily absorb moisture from the air.[4] This can lead to hydrolysis and the formation of undesired byproducts, impacting the compound's integrity.[4]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate degradation reactions.[5][6][7] For sensitive compounds like 5-aminoisoindoline, this can lead to complex decomposition pathways.
-
Elevated Temperatures: Heat can increase the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will accelerate both oxidation and hydrolysis.[4] Generally, amines should be stored below 30°C (86°F) to maintain stability.[4]
FAQ 2: What are the ideal storage conditions for solid 5-aminoisoindoline?
To mitigate the degradation factors mentioned above, it is crucial to store solid 5-aminoisoindoline under controlled conditions. The following table summarizes the recommended storage parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C) or cool, dark place (<15°C) | Slows down the rate of potential degradation reactions.[4][8] |
| Atmosphere | Inert gas (Argon or Nitrogen)[9] | Displaces oxygen and moisture, preventing oxidation and hydrolysis.[5][9] |
| Light | Amber or opaque containers[5] | Protects the compound from light-induced degradation.[5][6] |
| Container | Tightly sealed, airtight vials or bottles made of compatible materials like glass or high-density polyethylene (HDPE).[4][5][10] | Prevents exposure to atmospheric oxygen and moisture.[4][5] |
| Humidity | Dry environment, consider using desiccants. | Minimizes moisture absorption and subsequent hydrolysis.[4] |
FAQ 3: I've noticed a color change in my solid 5-aminoisoindoline. What does this indicate and is the material still usable?
A color change, typically to yellow, orange, or brown, is a strong indicator of degradation, likely due to oxidation. The usability of the material depends on the specific requirements of your experiment. For applications requiring high purity, such as in pharmaceutical development or sensitive analytical standards, the material should be considered compromised. For less sensitive applications, it may still be usable, but it is highly recommended to re-analyze the purity of the compound before use.
FAQ 4: How should I handle 5-aminoisoindoline when preparing solutions?
Proper handling during solution preparation is critical to prevent degradation. Aromatic amines can be susceptible to degradation in solution, especially if not handled correctly.[3][11]
-
Use an Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in an inert atmosphere, such as inside a glovebox or using Schlenk line techniques.[5][9][12] This minimizes exposure to oxygen and moisture.
-
Solvent Choice: Use dry, de-gassed solvents. The choice of solvent can impact stability, and it's advisable to consult literature for your specific application.
-
Storage of Solutions: If solutions must be stored, they should be kept under an inert atmosphere, protected from light, and refrigerated. However, it is always best practice to prepare solutions fresh before use.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter and provides a logical workflow for troubleshooting.
Issue 1: Unexpected or Poor Experimental Results
If you are experiencing inconsistent or poor results in your experiments involving 5-aminoisoindoline, degradation of the starting material could be a root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Step-by-Step Guide:
-
Assess Purity: The first step is to verify the purity of your 5-aminoisoindoline. Visual inspection for color change is a preliminary check.
-
Analytical Characterization: For a definitive assessment, re-characterize the material using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique to quantify purity and detect degradation products.[13] A stability-indicating HPLC method can separate the parent compound from its degradants.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and help identify impurities.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of potential degradation products.
-
-
Interpret Results:
-
If purity is confirmed to be high, the issue likely lies with other experimental parameters (e.g., reaction conditions, other reagents).
-
If degradation is confirmed, it is crucial to obtain a fresh, high-purity batch of 5-aminoisoindoline.
-
-
Re-run Experiment: Repeat the experiment with the new material, ensuring proper handling and storage protocols are followed.
Issue 2: Visible Degradation of Solid Material
If you observe a significant color change or clumping of your solid 5-aminoisoindoline, it is a clear sign of degradation.
Preventative Measures and Corrective Actions:
Caption: Corrective actions for visibly degraded 5-aminoisoindoline.
Detailed Recommendations:
-
Review Your Current Storage: Compare your current storage practices against the ideal conditions outlined in FAQ 2.
-
Temperature: Ensure the compound is not stored at room temperature for extended periods, especially in warmer climates.[4]
-
Atmosphere: For long-term storage, an inert atmosphere is strongly recommended.[9] If you do not have access to a glovebox or Schlenk line, consider using commercially available storage systems that provide an inert environment.
-
Light: Always store the material in the dark.[5] If the original container is clear, transfer it to an amber vial.
-
Container Integrity: Check that the container cap is sealing properly. Over time, septa on Sure/Seal™ type bottles can be compromised after multiple punctures.[10][15]
III. Experimental Protocols
Protocol 1: Repackaging and Long-Term Storage of Solid 5-Aminoisoindoline
This protocol is for researchers who need to store 5-aminoisoindoline for an extended period.
Materials:
-
5-aminoisoindoline
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Labeling materials
Procedure:
-
Prepare the Inert Atmosphere: Ensure the glovebox has low oxygen and moisture levels (<1 ppm is ideal).[9] If using a Schlenk line, ensure all glassware is properly dried.
-
Aliquot the Compound: Inside the inert atmosphere, carefully transfer the desired amount of 5-aminoisoindoline into the amber glass vials.
-
Seal the Vials: Tightly cap the vials. For extra protection, you can wrap the cap with Parafilm®.
-
Label Clearly: Label each vial with the compound name, date of packaging, and storage conditions.
-
Store Appropriately: Place the vials in a refrigerator (2-8°C) or a designated cool, dark, and dry storage area.
IV. References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
The Manipulation of Air-Sensitive Compounds. [Link]
-
Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. PubMed. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… OUCI. [Link]
-
Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. [Link]
-
Method development for amino acid analysis. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
-
5-Aminoindole. PubChem. [Link]
-
Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
-
The effects of light intensity on oxygen production in CC 3913 pf9-3 mutant and CC-1690 mt+21 gr wild-type Chlamydomonas reinhardtii. UBC Library - The University of British Columbia. [Link]
-
Oxygen Exchange in Leaves in the Light. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ossila.com [ossila.com]
- 6. 5-Aminoindole(5192-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. cetjournal.it [cetjournal.it]
- 14. Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… [ouci.dntb.gov.ua]
- 15. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
HPLC method for purity analysis of isoindoline derivatives
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Isoindoline Derivatives
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of several blockbuster drugs used in oncology, immunology, and beyond.[1][2] For any drug candidate, and certainly for a commercialized therapeutic, ensuring the purity and stability of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle—it is a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the sensitivity and resolving power necessary to separate the API from a complex mixture of potential impurities.[3][4]
This guide provides a comparative analysis of HPLC methodologies for the purity assessment of isoindoline derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the physicochemical properties of the analytes and the principles of chromatographic separation. Our objective is to equip you, the researcher and developer, with the knowledge to select, develop, and validate robust HPLC methods that are fit for purpose and scientifically sound.
The Analytical Challenge: What Are We Separating?
Effective method development begins with a thorough understanding of what needs to be separated. For isoindoline derivatives, impurities can arise from several sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from competing reaction pathways.[5][6]
-
Degradation Products: The isoindoline core or its substituents may be susceptible to degradation under stress conditions such as heat, light, oxidation, and hydrolysis across a range of pH values.[7][8][9] Identifying these degradants is critical for establishing the stability of the drug substance.
-
Enantiomers: Many pharmacologically active isoindoline derivatives are chiral.[1] Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are often mandatory.
A robust purity method must be "stability-indicating," meaning it can resolve the main compound from all potential synthesis-related and degradation impurities, as well as any chiral isomers.
The General Workflow for Method Development
The development of a reliable HPLC method is a systematic process. It begins with gathering knowledge about the analyte and culminates in a fully validated method ready for routine use.
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A Comparative Guide to the Reactivity of 5-Aminoisoindoline and 5-Aminoindole for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Both isoindoline and indole frameworks are privileged structures, frequently appearing in a vast array of biologically active compounds.[1][2] The introduction of an amino group at the 5-position of these respective heterocycles, yielding 5-aminoisoindoline and 5-aminoindole, provides a crucial handle for synthetic elaboration. However, the subtle yet significant differences in their electronic and structural properties lead to distinct reactivity profiles. This guide offers an in-depth comparison of these two building blocks, providing the experimental insights necessary for researchers to make informed decisions in their synthetic strategies.
Structural and Electronic Distinctions: A Tale of Two Rings
At first glance, 5-aminoisoindoline and 5-aminoindole are structural isomers, both possessing a C8H8N2 molecular formula.[3][4] The key difference lies in the fusion of the benzene and pyrrole rings. In indole, the pyrrole ring is fused at the [b] face of the benzene ring, resulting in a system where the nitrogen lone pair can be delocalized into the aromatic system.[5] Conversely, isoindole features a [c] fusion, which significantly alters the electronic landscape.[6]
While both parent heterocycles are aromatic, isoindole is generally less stable and more reactive than indole.[7] This is often attributed to the disruption of a complete benzenoid unit in the isoindole system.[7] However, it's more accurately described by considering the overall π-electron system. Computational studies suggest that the 10π-electron system of isoindole is more integrated compared to indole, which can be viewed as an aggregate of a benzene ring, a double bond, and the nitrogen's lone pair.[6]
The isoindoline scaffold, being a saturated version of isoindole, is significantly more stable.[2][8] The amino group at the 5-position in both molecules acts as an activating group, increasing the electron density of the aromatic ring and influencing the reactivity of both the ring and the amino group itself.
Key Structural Differences at a Glance:
| Feature | 5-Aminoisoindoline | 5-Aminoindole |
| Core Scaffold | Isoindoline | Indole |
| Aromaticity | Benzene ring is aromatic | Entire bicyclic system is aromatic |
| Nitrogen Lone Pair (Pyrrolidine/Pyrrole) | Localized (sp3 hybridized) | Delocalized into the π-system (sp2 hybridized) |
| Overall Stability | Generally more stable due to the saturated heterocyclic ring | Less stable than the isoindoline counterpart, but more stable than isoindole[7][9] |
Comparative Reactivity: Nucleophilicity and Basicity
The reactivity of the exocyclic amino group is a primary consideration for medicinal chemists. This reactivity is governed by the availability of the nitrogen's lone pair of electrons, which in turn dictates its basicity and nucleophilicity.
In 5-aminoisoindoline , the isoindoline nitrogen is sp3 hybridized and its lone pair is localized. The amino group at the 5-position is attached to a benzene ring, making it an aniline-like primary aromatic amine. The electron-donating effect of the saturated isoindoline ring slightly increases the electron density on the benzene ring, and consequently, on the 5-amino group.
In 5-aminoindole , the indole nitrogen's lone pair is integral to the aromaticity of the 10π electron system and is therefore less available for protonation or reaction with electrophiles. The 5-amino group, however, behaves more like a typical aniline. Its lone pair can be delocalized into the benzene portion of the indole ring.[5]
Generally, the nucleophilicity of amines correlates with their basicity.[10] Aliphatic amines are typically more basic and nucleophilic than aromatic amines because the lone pair in aromatic amines is delocalized into the aromatic ring.[5][11]
A study on the chemoselective addition of N-heterocycles to alkynes found that 5-aminoindole was more reactive than tryptamine, which has an aliphatic primary amine.[12] This suggests that under certain conditions, the nucleophilicity of the indole nitrogen in 5-aminoindole can be significant. However, the same study highlights that the addition occurs at the indole nitrogen without affecting the primary aromatic amino group, indicating a difference in reactivity between the two nitrogen atoms within the same molecule.[12]
Key Chemical Transformations: A Comparative Overview
The utility of 5-aminoisoindoline and 5-aminoindole in drug discovery hinges on their ability to undergo a variety of chemical transformations. Below, we compare their expected reactivity in several common synthetic operations.
Acylation
Acylation of the 5-amino group is a fundamental transformation for introducing diverse functionality. Both 5-aminoisoindoline and 5-aminoindole are expected to readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).
Experimental Protocol: General Acylation of 5-Aminoindole/5-Aminoisoindoline
Caption: General workflow for the acylation of 5-aminoindoles and 5-aminoisoindolines.
Step-by-Step Methodology:
-
Dissolve 5-aminoindole or 5-aminoisoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-acylated compound.
Alkylation and Arylation
Alkylation and arylation reactions at the 5-amino position are crucial for building molecular complexity. While direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation and competing ring alkylation (especially in the case of indole), reductive amination is a more controlled and widely used method.
For 5-aminoindole, direct C-H alkylation at other positions of the indole ring is also a possibility that needs to be considered, particularly at the C2 and C3 positions which are inherently more nucleophilic.[13] However, regioselective C5-H alkylation has been achieved under specific catalytic conditions.[13]
Experimental Protocol: Reductive Amination of 5-Aminoindole/5-Aminoisoindoline
A one-pot in-situ reaction of aldehydes with the substituted amines in the presence of a reducing agent like sodium borohydride (NaBH4) is an effective method.[14]
Caption: Schematic of a one-pot reductive amination protocol.
Step-by-Step Methodology:
-
To a solution of 5-aminoindole or 5-aminoisoindoline (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Electrophilic Aromatic Substitution
The amino group is a strong activating group for electrophilic aromatic substitution on the benzene ring.[15] For both 5-aminoisoindoline and 5-aminoindole, electrophilic substitution is expected to be directed to the positions ortho and para to the amino group. In the case of 5-aminoindole, the positions on the benzene ring are C4, C6, and C7. The ortho positions are C4 and C6, and the para position is not available. For 5-aminoisoindoline, the ortho positions are C4 and C6, and the para position is also unavailable. Therefore, substitution is anticipated primarily at the C4 and C6 positions for both molecules.
However, the high reactivity of the indole nucleus, particularly at C3, can lead to competing reactions.[16] Therefore, protection of the indole nitrogen and/or the 5-amino group may be necessary to achieve the desired regioselectivity.
Stability and Handling Considerations
A practical aspect that can influence the choice between these two scaffolds is their stability. 5-Aminoindole derivatives have been noted to be potentially unstable and susceptible to air oxidation.[14] This instability can complicate synthesis, purification, and storage. In contrast, the saturated isoindoline core of 5-aminoisoindoline generally imparts greater stability to its derivatives. Researchers should be mindful of this and may need to handle 5-aminoindole and its derivatives under an inert atmosphere.
Conclusion: Making the Right Choice for Your Project
The choice between 5-aminoisoindoline and 5-aminoindole is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
Choose 5-Aminoisoindoline for:
-
Greater Stability: When ease of handling, purification, and storage are priorities.
-
More Localized Reactivity: When you want to focus synthetic modifications on the 5-amino group and the benzene ring with less concern for competing reactions on the heterocyclic portion.
-
Scaffolds Requiring a Saturated Heterocycle: For targets where the three-dimensional geometry of the saturated ring is beneficial for binding.
Choose 5-Aminoindole for:
-
Access to a Planar, Aromatic Scaffold: When the flat, electron-rich indole core is a desired pharmacophoric element.
-
Multiple Reactive Sites: When you want to explore modifications at the indole nitrogen or other positions on the pyrrole ring in addition to the 5-amino group.
-
Established Biological Precedent: The indole scaffold is a well-established "privileged structure" in medicinal chemistry with a vast history of biological activity.[1]
By understanding the fundamental differences in their structure, electronics, and reactivity, medicinal chemists can strategically leverage the unique properties of both 5-aminoisoindoline and 5-aminoindole to accelerate the discovery of novel therapeutics.
References
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- Reddy, B. V. S., et al. (2013). Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes. The Journal of Organic Chemistry, 78(23), 12056–12066.
- Neidle, S., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 24(49), 12891-12902.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Just as critical as the reactions we run are the procedures we employ to manage the resulting waste streams. Improper disposal not only poses a significant safety risk to laboratory personnel but also carries severe regulatory and environmental consequences.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride, ensuring the safety of your team and compliance with regulatory standards. Our focus is not just on the "what," but the "why," empowering you to make informed decisions grounded in chemical principles.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the dihydrochloride salt may not always be readily available, we can extrapolate a reliable risk assessment from the parent amine, related structures, and the general properties of amine hydrochlorides.
The parent amine, 2,3-dihydro-1H-isoindol-5-amine, is an aromatic amine. Aromatic amines as a class can present significant health hazards.[2] The dihydrochloride salt form will be an acidic solid, likely with good water solubility. Based on data for structurally similar compounds, a prudent hazard assessment is summarized below.[3]
Table 1: Hazard Profile of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride (Extrapolated)
| Hazard Category | GHS Classification (Anticipated) | Description & Causality |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed.[3][4] | The amine functional group can be readily absorbed and interfere with biological processes. |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation.[3] | As an acidic salt, it can irritate or damage skin upon prolonged contact. The parent amine is also a likely irritant. |
| Serious Eye Damage/Irritation | Danger: H318 - Causes serious eye damage.[3] | The acidic and potentially corrosive nature of the salt poses a significant risk to sensitive eye tissue.[5] |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation.[3] | Fine powders can be easily inhaled, causing irritation to the respiratory tract. |
| Chemical Incompatibilities | N/A | Strong Oxidizing Agents: Can react violently. Strong Bases (e.g., NaOH): Will neutralize the hydrochloride, liberating the free amine. This reaction can be exothermic. Acids: As an acidic salt, it should not be mixed with other acids in concentrated waste streams to avoid unpredictable reactions.[6] |
This assessment dictates the minimum Personal Protective Equipment (PPE) required for handling and disposal.
Mandatory PPE:
-
Eye/Face Protection: Safety glasses with side shields are the minimum. Chemical splash goggles are required when handling solutions or dealing with spills.[7]
-
Hand Protection: Chemically impervious gloves, such as nitrile, must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Use a respirator only if a risk assessment warrants it, for instance, when handling large quantities of powder outside of a fume hood.
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the form and quantity of the waste. The following workflow provides a logical decision-making process for managing waste streams containing 2,3-dihydro-1H-isoindol-5-amine dihydrochloride.
Caption: Decision workflow for segregating waste containing the target compound.
Detailed Protocols for Disposal and Decontamination
The following protocols provide step-by-step guidance for common laboratory scenarios. These procedures are designed to comply with the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.[9]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Container Preparation: Obtain a designated hazardous waste container suitable for solid chemical waste. Ensure the container is clean, dry, and in good condition.[1]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[6] Fill in all required information: "Hazardous Waste," the full chemical name ("2,3-dihydro-1H-isoindol-5-amine dihydrochloride"), and the associated hazards (Irritant, Harmful).
-
Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container. This should be done in a fume hood or designated containment area to minimize inhalation risk.
-
Seal and Store: Securely close the waste container. Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like bases.[6]
-
Empty Container Disposal: The original, now-empty container must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinseate must be collected and disposed of as hazardous liquid waste.[10] Once triple-rinsed and dry, deface the original label and dispose of the container as regular lab glass or plastic trash.[10]
Protocol 3.2: Management of Small Spills (<5g or <100mL)
A small spill can be safely managed by trained laboratory personnel.
-
Alert and Isolate: Alert personnel in the immediate area. Isolate the spill and prevent anyone from walking through it.
-
Assess: Ensure there is no immediate respiratory risk. If vapors are present, evacuate and contact your EHS office.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Neutralize (for acidic solutions): For spills of aqueous solutions, you can neutralize the area after absorbing the bulk of the liquid. Cautiously apply a mild base like sodium bicarbonate (baking soda) or a commercial acid neutralizer.[5][11] Work from the outside of the spill inward. Use pH paper to confirm neutralization (pH between 6 and 8).
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[11] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbent material into a dustpan and place it in a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with soap and water.[11] Place all cleaning materials (sponges, paper towels) into the same hazardous waste container.
-
Dispose: Seal, label, and move the waste container to the SAA for pickup.
-
Report: Document the spill according to your institution's policies.
Protocol 3.3: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the glassware or equipment three times with a solvent in which the compound is soluble (e.g., water, methanol). Crucially, this initial rinseate is considered hazardous waste. It must be collected in the appropriate hazardous liquid waste container.[10]
-
Secondary Wash: After the hazardous rinse, wash the glassware with soap and water as per standard laboratory procedure.
-
Final Rinse: Perform a final rinse with deionized water.
The guiding principle is that waste should never be disposed of down the sewer unless it is fully compliant with all jurisdictional authorities and your institution's specific EHS guidelines.[12] For this compound, sewer disposal is not recommended. Intentional dilution of waste to meet sewer disposal requirements is prohibited.[10]
Trustworthiness: The Role of Institutional Oversight
This guide provides a robust framework based on federal regulations and chemical safety principles. However, the ultimate authority for waste disposal rests with your institution's Environmental Health & Safety (EHS) department. They are responsible for interpreting local and state regulations and managing the final disposal process through licensed contractors.[12]
Self-Validating System:
-
Consult Your Chemical Hygiene Plan (CHP): Your lab's CHP is a legally required document that should detail specific waste handling procedures.
-
Establish Waste Profiles: For long-term projects, work with EHS to establish a waste profile for recurring waste streams.[6]
-
Regular Training: Ensure all personnel who generate hazardous waste are trained on these procedures and RCRA requirements annually.[9]
By integrating these expert-developed protocols with your mandatory institutional oversight, you create a self-validating system that ensures safety and compliance. This approach builds a deep, trusting relationship between research personnel and safety officers, fostering a culture where safety is as paramount as scientific discovery.
References
- Daniels Health. (2025, May 21).
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- SKC Inc.
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- TCI Chemicals. (2024, November 27).
- Sigma-Aldrich. (2024, September 9).
- Enamine. SAFETY DATA SHEET - 2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-amino pyrrolidine dihydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
